An In-Depth Technical Guide to 5-Amino-DL-tryptophan: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Amino-DL-tryptophan: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Tryptophan Analog
5-Amino-DL-tryptophan, a fascinating derivative of the essential amino acid tryptophan, stands as a molecule of significant interest within the scientific community. Its structural similarity to tryptophan, coupled with the introduction of a reactive amino group on the indole ring, opens a gateway to a diverse range of applications, from neuroscience research to the development of novel therapeutics and advanced biomaterials. This guide, designed for the discerning researcher, aims to provide a comprehensive technical overview of the core chemical properties and structural attributes of 5-Amino-DL-tryptophan, fostering a deeper understanding of its scientific potential.
Section 1: Core Molecular Identity and Physicochemical Characteristics
5-Amino-DL-tryptophan is systematically known as 2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid. As a derivative of tryptophan, it possesses the fundamental amino acid structure, featuring a carboxyl group, an amino group, and a side chain. The defining characteristic of this molecule is the presence of an additional amino group at the 5-position of the indole ring, a modification that profoundly influences its chemical behavior and potential applications.
Key Identifiers and Structural Representation
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |
| Synonyms | 5-Amino-DL-tryptophan, DL-2-Amino-3-(5-aminoindolyl)propionic acid | |
| CAS Number | 6383-69-3 | |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol |
graph "5-Amino-DL-tryptophan_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; C7 [label="C", pos="-2.4,0!"]; C8 [label="C", pos="-3.6,0.8!"]; N9 [label="N", pos="-4.8,0!"]; C10 [label="C", pos="-3.6,-0.8!"]; O11 [label="O", pos="-4.8,-1.5!"]; O12 [label="O", pos="-2.4,-1.5!"]; N13 [label="N", pos="2.4,1.5!"];
// Hydrogen nodes H1 [label="H", pos="0,2.2!"]; H2 [label="H", pos="-1.8,1.3!"]; H3 [label="H", pos="-1.8,-1.3!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="1.8,-1.3!"]; H6 [label="H", pos="-2.4,-2.2!"]; H7 [label="H", pos="-5.4,0.5!"]; H8 [label="H", pos="-5.4,-0.5!"]; H9 [label="H", pos="3,1.8!"]; H10 [label="H", pos="1.8,2!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- N9 [label=""]; C8 -- C10 [label=""]; C10 -- O11 [label=""]; C10 -- O12 [label=""]; C6 -- N13 [label=""];
// Hydrogen bonds N1 -- H1 [style=dashed]; C3 -- H2 [style=dashed]; C4 -- H3 [style=dashed]; C5 -- H4 [style=dashed]; C7 -- H5 [style=dashed]; O12 -- H6 [style=dashed]; N9 -- H7 [style=dashed]; N9 -- H8 [style=dashed]; N13 -- H9 [style=dashed]; N13 -- H10 [style=dashed]; }
Caption: Chemical structure of 5-Amino-DL-tryptophan.
Physicochemical Properties
The physical and chemical properties of 5-Amino-DL-tryptophan are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Off-white to brown crystalline powder | |
| Melting Point | 265-275 °C (decomposes) | |
| Purity | ≥98% (by titration) | |
| Storage | Store at 4°C | |
| Solubility | Information on the quantitative solubility of 5-Amino-DL-tryptophan in common laboratory solvents such as water, DMSO, and ethanol is not readily available in the searched literature. However, based on the general solubility of amino acids, it is expected to have some solubility in water and polar organic solvents. |
Section 2: Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those from the aromatic protons on the indole ring, which will be influenced by the presence of the two amino groups. The protons of the alanine side chain (α-H, β-H₂) will also be present. The chemical shifts of the aromatic protons will be particularly informative in confirming the 5-amino substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring will be significantly affected by the electron-donating amino group at the C5 position.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-DL-tryptophan will exhibit characteristic absorption bands corresponding to its various functional groups. Key expected frequencies include:
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N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amino groups and the indole N-H.
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C-H stretching: Signals for aromatic and aliphatic C-H bonds.
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C=O stretching: A strong absorption band around 1600-1700 cm⁻¹ from the carboxylic acid group.
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N-H bending: Vibrations in the 1500-1650 cm⁻¹ region.
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C-N stretching: Bands associated with the amino groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 5-Amino-DL-tryptophan, the expected molecular ion peak [M+H]⁺ would be at m/z 220.24. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve the loss of the carboxyl group, the amino group from the side chain, and fragmentation of the indole ring. The specific fragmentation will provide valuable structural information.
Section 3: Synthesis and Reactivity
The synthesis of 5-Amino-DL-tryptophan and an understanding of its reactivity are critical for its utilization in research and development.
Synthetic Approaches
A common and logical synthetic route to 5-Amino-DL-tryptophan involves the reduction of its nitro precursor, 5-nitro-DL-tryptophan. This transformation can be achieved using various reducing agents.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of 5-Amino-DL-tryptophan.
Chemical Reactivity
The chemical reactivity of 5-Amino-DL-tryptophan is dictated by its functional groups: the two primary amino groups, the carboxylic acid, and the indole ring system.
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Amino Groups: Both the α-amino group and the 5-amino group are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The 5-amino group, being on the aromatic ring, will have different reactivity compared to the aliphatic α-amino group.
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Carboxylic Acid Group: The carboxyl group can undergo esterification and amidation reactions.
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Indole Ring: The indole ring is susceptible to electrophilic substitution, and the presence of the electron-donating 5-amino group will activate the ring towards such reactions. It is also prone to oxidation. Substituted 5-aminoindole derivatives have been noted to be potentially unstable against air oxidation.[1]
Section 4: Applications in Research and Development
The unique structure of 5-Amino-DL-tryptophan makes it a valuable tool in several areas of scientific investigation.
Neuroscience and Pharmacology
As a close analog of tryptophan, 5-Amino-DL-tryptophan can serve as a precursor to serotonin, a key neurotransmitter involved in mood, sleep, and appetite regulation. This makes it a compound of interest in neuroscience research and for the development of potential therapeutics targeting the serotonergic system.
Fluorescent Probes and Protein Labeling
The indole moiety of tryptophan is intrinsically fluorescent. The introduction of the 5-amino group can modulate these fluorescent properties. Furthermore, the reactive amino group provides a handle for the covalent attachment of other fluorescent dyes or labels. This allows for the site-specific labeling of proteins and the study of protein structure and dynamics.
Conceptual Workflow for Protein Labeling:
Caption: Conceptual workflow for utilizing 5-Amino-DL-tryptophan in protein labeling.
Section 5: Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust. Handle in a well-ventilated area.
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Storage: Store in a cool, dry place, protected from light.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain a substance-specific SDS from the supplier before handling this compound.
Section 6: Conclusion and Future Perspectives
5-Amino-DL-tryptophan represents a versatile chemical entity with considerable potential for advancing various scientific fields. Its unique combination of an amino acid backbone and a functionalized indole ring makes it a valuable building block for chemical synthesis and a powerful tool for biological investigation. Further research into its detailed spectroscopic properties, solubility, and reactivity will undoubtedly unlock new applications and deepen our understanding of its role in biological systems. As our knowledge of this intriguing molecule expands, so too will its impact on drug discovery, materials science, and our fundamental understanding of protein structure and function.
References
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PubChem. 5-Amino-DL-tryptophan. National Center for Biotechnology Information. [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. [Link]
